Methyl 2,4-dihydroxybenzoate
Overview
Description
Synthesis Analysis
Methyl 2,4-dihydroxybenzoate derivatives containing fragments of different organic acids have been synthesized, showcasing the compound's versatility. These derivatives exhibit mesomorphic properties, and their lanthanide complexes demonstrate notable spectral properties (Novikova et al., 2018). Esterification processes have also been explored to obtain methyl 2,4-dihydroxybenzoate, highlighting the synthesis's complexity and the need for optimized conditions for improved yields (Derkach et al., 2014).
Molecular Structure Analysis
Single crystal and Hirshfeld surface analyses, combined with computational calculations using Hartree Fock (HF) and Density Functional Theory (DFT), have been employed to understand the molecular structure of methyl 2,4-dihydroxybenzoate derivatives. Such studies reveal extensive intermolecular hydrogen bonding and provide insights into the molecule's electronic properties, including its frontier orbital energies (Sharfalddin et al., 2020).
Chemical Reactions and Properties
Research has demonstrated the compound's role in various chemical reactions, including its potential in forming benzofuran derivatives through electrochemical processes. This highlights its reactivity and the possibility of generating compounds with significant pharmaceutical and material science applications (Moghaddam et al., 2006).
Physical Properties Analysis
The synthesis and study of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate and their lanthanide complexes have shed light on the compound's mesomorphic and spectral properties. Such analyses are crucial for understanding the material's physical characteristics and its potential applications in various scientific domains (Novikova et al., 2018).
Chemical Properties Analysis
Through the exploration of its chemical reactions, the synthesis of methyl 2,4-dihydroxybenzoate has been linked to the production of luminescent materials, indicating its valuable chemical properties. These studies contribute to the understanding of the compound's chemical behavior and its potential for creating materials with unique properties (Senboku et al., 2011).
Scientific Research Applications
Synthesis of Mesomorphic Derivatives and Lanthanide Complexes
- Scientific Field: Chemistry
- Summary of Application: Methyl 2,4-dihydroxybenzoate is used in the synthesis of mesomorphic derivatives, which are compounds that exhibit mesophases (states of matter that are intermediate between liquid and solid, such as liquid crystals). These derivatives contain fragments of different organic acids in position 4 .
- Methods of Application: The exact methods of synthesis are not detailed in the source, but it involves the creation of derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids .
- Results or Outcomes: The mesomorphic properties of these derivatives have been investigated, and lanthanide complexes of the prepared compounds have been obtained. Their spectral properties have also been studied .
Cosmetic Agents
- Scientific Field: Cosmetology
- Summary of Application: Methyl 2,4-dihydroxybenzoate is used as a cosmetic agent .
- Methods of Application: The exact methods of application are not detailed in the source, but it is used in the formulation of cosmetics .
- Results or Outcomes: The outcomes of its use in cosmetics are not detailed in the source .
Synthesis of Raw Material for Fine Chemicals, Organic Intermediate, Pharmaceutical Intermediate
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 2,4-dihydroxybenzoate is used in the synthesis of raw material for fine chemicals, organic intermediate, pharmaceutical intermediate .
- Methods of Application: The exact methods of synthesis are not detailed in the source, but it involves the use of Methyl 2,4-dihydroxybenzoate as a raw material .
- Results or Outcomes: The outcomes of its use in this context are not detailed in the source .
Organic Building Blocks
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 2,4-dihydroxybenzoate is used as an organic building block .
- Methods of Application: The exact methods of application are not detailed in the source, but it involves the use of Methyl 2,4-dihydroxybenzoate as a building block in organic chemistry .
- Results or Outcomes: The outcomes of its use in this context are not detailed in the source .
Organic Chemistry
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 2,4-dihydroxybenzoate is used as an organic building block .
- Methods of Application: The exact methods of application are not detailed in the source, but it involves the use of Methyl 2,4-dihydroxybenzoate as a building block in organic chemistry .
- Results or Outcomes: The outcomes of its use in this context are not detailed in the source .
Safety And Hazards
Methyl 2,4-dihydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 2,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCLXHRIYTHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022177 | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dihydroxybenzoate | |
CAS RN |
2150-47-2 | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dihydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2,4-DIHYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE68BU3OYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.